4-(4-Ethylphenyl)butanoic acid

Vue d'ensemble

Description

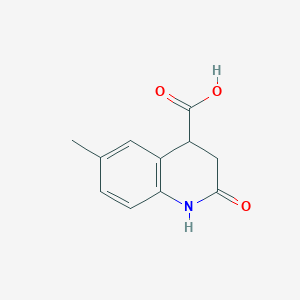

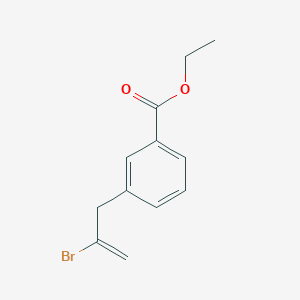

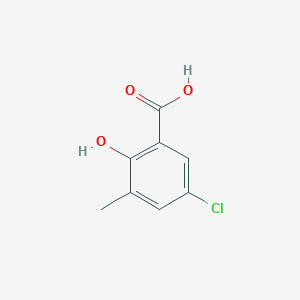

4-(4-Ethylphenyl)butanoic acid is a chemical compound with the molecular formula C12H16O2 . It has a molecular weight of 192.25 g/mol . The IUPAC name for this compound is 4-(4-ethylphenyl)butanoic acid .

Molecular Structure Analysis

The InChI code for 4-(4-Ethylphenyl)butanoic acid is 1S/C12H16O2/c1-2-10-6-8-11(9-7-10)4-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14) . The Canonical SMILES for this compound is CCC1=CC=C(C=C1)CCCC(=O)O .Physical And Chemical Properties Analysis

4-(4-Ethylphenyl)butanoic acid has a molecular weight of 192.25 g/mol . It has a XLogP3 of 3.2, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has five rotatable bonds . The topological polar surface area is 37.3 Ų .Applications De Recherche Scientifique

Chemical Properties and Basic Information

“4-(4-Ethylphenyl)butanoic acid” is a chemical compound with the CAS Number: 5467-53-8 and a molecular weight of 192.26 . It is typically stored in a dry room at normal temperature . The compound is solid in its physical form .

Chemical Chaperone

4-(4-Ethylphenyl)butanoic acid acts as a chemical chaperone . The main actions of chemical chaperones are the amelioration of unfolded proteins and the suppression of their aggregation . This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death .

Inhibitory Activity Against Histone Deacetylases

4-(4-Ethylphenyl)butanoic acid exhibits inhibitory activity against histone deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Neurodegenerative Diseases

This compound shows potential as a candidate drug for the treatment of neurodegenerative diseases . The pathogenesis of neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases involves the aggregation of denatured and misfolded nascent proteins .

Optimization for Medicinal Application

Due to the high doses of 4-(4-Ethylphenyl)butanoic acid currently required for therapeutic efficacy, the optimization of this compound is crucial for its effective medicinal application .

Versatility in Scientific Research

4-(4-Ethylphenyl)butanoic acid is a versatile compound with diverse applications in scientific research. Its versatility makes it a promising candidate for studying various fields, from pharmaceuticals to materials science.

Safety and Hazards

Mécanisme D'action

Biochemical Pathways

It is known that certain metabolites such as p-cresol sulfate and 4-ethylphenyl sulfate, which are associated with autism spectrum disorders, originate from bacterially produced p-cresol and 4-ethylphenol .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier .

Action Environment

It is suggested that dust formation should be avoided and that the compound should be stored in a dry environment at room temperature .

Propriétés

IUPAC Name |

4-(4-ethylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-10-6-8-11(9-7-10)4-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXWSFCOUZYCMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282802 | |

| Record name | 4-(4-ethylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5467-53-8 | |

| Record name | 5467-53-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-ethylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.